2,5-Dioxopyrrolidin-1-YL chloroformate
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Overview
Description
2,5-Dioxopyrrolidin-1-YL chloroformate: is a chemical compound with the molecular formula C₅H₄ClNO₄ It is also known by its IUPAC name, 1-[(chlorocarbonyl)oxy]-2,5-pyrrolidinedione This compound is a derivative of pyrrolidine and is characterized by the presence of a chloroformate functional group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-YL chloroformate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate derivative. The general reaction scheme is as follows:
2,5-Dioxopyrrolidin-1-yl+Phosgene→2,5-Dioxopyrrolidin-1-YL chloroformate
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and the molar ratio of reactants. The process may also include purification steps to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dioxopyrrolidin-1-YL chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,5-dioxopyrrolidin-1-yl and carbon dioxide.
Common Reagents and Conditions:
Amines: Reaction with primary or secondary amines under mild conditions to form carbamates.
Alcohols: Reaction with alcohols in the presence of a base to form carbonates.
Thiols: Reaction with thiols to form thiocarbonates.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Thiocarbonates: Formed from the reaction with thiols.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-YL chloroformate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent for the synthesis of various organic compounds, particularly in the formation of carbamates and carbonates.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce protective groups or to facilitate conjugation reactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of prodrugs and drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-YL chloroformate involves the formation of a reactive intermediate that can undergo nucleophilic attack by various substrates. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Similar in structure but with a benzyl group instead of a chloroformate group.
2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: Contains a cyano group and is used in the synthesis of heterocyclic compounds.
Uniqueness: 2,5-Dioxopyrrolidin-1-YL chloroformate is unique due to its chloroformate functional group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions. This makes it a versatile reagent in organic synthesis and various scientific applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) carbonochloridate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO4/c6-5(10)11-7-3(8)1-2-4(7)9/h1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKZKCWZPSNZFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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